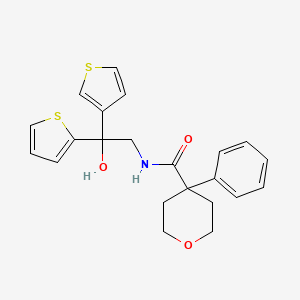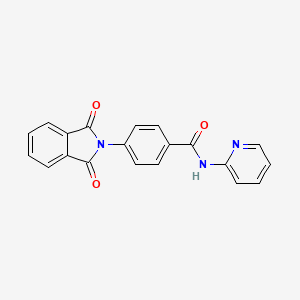![molecular formula C18H14F2N2O2 B3009774 3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-77-3](/img/structure/B3009774.png)
3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C18H14F2N2O2 and its molecular weight is 328.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anion Receptor Applications
Compounds featuring 3,4-difluoro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide structures have been explored for their potential as neutral anion receptors. The introduction of fluorinated groups has been found to significantly enhance their affinity towards anions such as fluoride, chloride, and dihydrogen phosphate. This improvement is particularly notable in binding dihydrogen phosphate, which can lead to a visible color change, suggesting applications in naked-eye sensors for phosphate anion detection (Anzenbacher et al., 2000).
Antibacterial Activity
Derivatives of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides have been designed and synthesized, showing significant in vitro antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest their potential use in developing new antibacterial agents (Largani et al., 2017).
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of compounds related to 3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide. Studies have detailed the synthesis of various quinoxaline derivatives, offering insights into their chemical structures and potential applications in materials science and drug development (Tretyakov et al., 2020).
Diuretic Properties
Certain pyrrolo[3,2,1-ij]quinoline derivatives have been identified to possess strong diuretic properties, indicating their potential as novel remedies for hypertension. Structural studies of these compounds have revealed insights into their polymorphic modifications and molecular interactions, which could inform the development of new therapeutic agents (Shishkina et al., 2018).
Fluorinated Heterocycles Synthesis
The synthesis of fluorinated heterocycles, including pyrrolo[3,4-c]quinolines, has been explored using novel methodologies. These compounds are of interest due to their potential applications in medicinal chemistry and materials science. The research demonstrates the versatility of fluorinated compounds in synthesizing structurally diverse heterocycles (Wang et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,4-difluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-14-3-1-12(9-15(14)20)18(24)21-13-7-10-2-4-16(23)22-6-5-11(8-13)17(10)22/h1,3,7-9H,2,4-6H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXGAWKDZJETCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

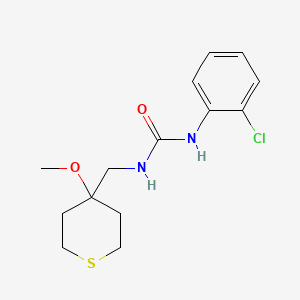
![8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride](/img/structure/B3009692.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B3009693.png)
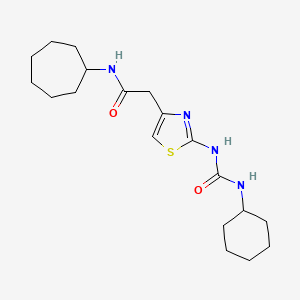
![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)

![5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3009697.png)

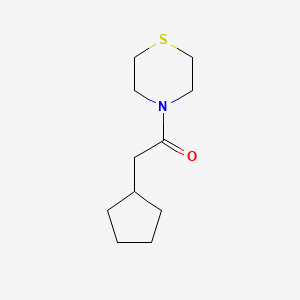
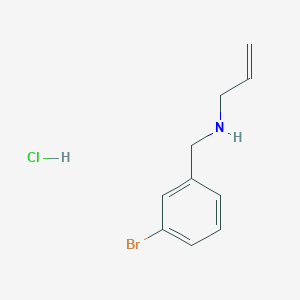
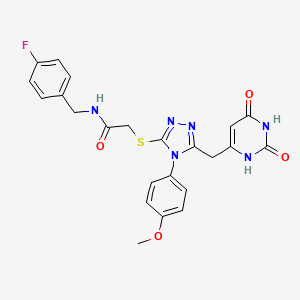
![N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B3009707.png)
